N-allyl-1,3-diaminopropane
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Overview
Description
N-allyl-1,3-diaminopropane is an organic compound with the molecular formula C6H14N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a propane backbone with an allyl group (-CH2CH=CH2) attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-1,3-diaminopropane can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminopropane with allyl chloride in the presence of a base. The reaction proceeds via an N-alkylation mechanism, where the allyl group is introduced to the nitrogen atom of the diamine .
Industrial Production Methods
For industrial production, a multi-step process is often employed. This process typically starts with the reaction of 1,3-diaminopropane with formaldehyde to form hexahydropyrimidine. This intermediate is then reacted with an allyl halide in the presence of a base to yield 1,3-diallylhexahydropyrimidine. Finally, the N,N’-aminal moiety of this intermediate is decomposed to produce this compound .
Chemical Reactions Analysis
Types of Reactions
N-allyl-1,3-diaminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: This compound can participate in substitution reactions where the allyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like allyl chloride and bases such as sodium hydroxide (NaOH) are commonly employed
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-allyl-1,3-diaminopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used as a corrosion inhibitor in water treatment systems and as a crosslinking agent in polymer chemistry .
Mechanism of Action
The mechanism by which N-allyl-1,3-diaminopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with two amino groups attached to a propane backbone.
N,N’-diallyl-1,3-diaminopropane: A derivative with two allyl groups attached to the nitrogen atoms.
1,4-Diaminobutane (Putrescine): A diamine with a four-carbon backbone and two amino groups
Uniqueness
This allyl group allows for additional functionalization and makes the compound more versatile in synthetic chemistry compared to its simpler counterparts .
Properties
IUPAC Name |
N'-prop-2-enylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-5-8-6-3-4-7/h2,8H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQODNWDOTDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571320 |
Source
|
Record name | N~1~-(Prop-2-en-1-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34155-45-8 |
Source
|
Record name | N~1~-(Prop-2-en-1-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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